6-Lactoyltetrahydropterin
Overview
Description
6-Lactoyltetrahydropterin is a compound that plays a significant role in the de novo synthesis of tetrahydrobiopterin (BH4) pathway. It is involved in a reaction catalyzed by the enzyme sepiapterin reductase in the human liver . This compound is also found in the brain, where a distinct enzyme catalyzes the reduction of 6-pyruvoyl-tetrahydropterin to this compound .
Preparation Methods
6-Lactoyltetrahydropterin can be synthesized through various routes. One common method involves the reduction of 6-pyruvoyl-tetrahydropterin using the enzyme sepiapterin reductase . This reaction typically occurs under physiological conditions in the human liver and brain.
Chemical Reactions Analysis
6-Lactoyltetrahydropterin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include various oxidizing and reducing agents, depending on the desired transformation. The major products formed from these reactions are typically derivatives of this compound, which can have different functional groups attached .
Scientific Research Applications
6-Lactoyltetrahydropterin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Lactoyltetrahydropterin involves its role as an intermediate in the de novo synthesis of tetrahydrobiopterin (BH4). This pathway is crucial for the production of neurotransmitters and other biologically active molecules. The enzyme sepiapterin reductase catalyzes the reduction of 6-pyruvoyl-tetrahydropterin to this compound, which is then further processed in the pathway . The molecular targets and pathways involved include various enzymes and intermediates in the BH4 biosynthesis pathway .
Comparison with Similar Compounds
6-Lactoyltetrahydropterin is unique due to its specific role in the BH4 biosynthesis pathway. Similar compounds include:
Tetrahydrobiopterin (BH4): The end product of the pathway involving this compound.
6-Pyruvoyl-tetrahydropterin: The precursor to this compound in the biosynthesis pathway.
Sepiapterin: Another intermediate in the BH4 biosynthesis pathway.
These compounds share structural similarities and are involved in related biochemical pathways, but this compound is distinct due to its specific role as an intermediate in the reduction process catalyzed by sepiapterin reductase .
Properties
IUPAC Name |
2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,12,15H,2H2,1H3,(H4,10,11,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYZTKHPLJZDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CNC2=C(N1)C(=O)NC(=N2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955032 | |
Record name | 2-Hydroxy-1-(4-hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Lactoyltetrahydropterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33405-80-0 | |
Record name | 6-Lactoyltetrahydropterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33405-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Lactoyltetrahydropterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033405800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-1-(4-hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Lactoyltetrahydropterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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